molecular formula C16H14N2O2S B11709092 3-(4-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione

3-(4-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione

Cat. No.: B11709092
M. Wt: 298.4 g/mol
InChI Key: HIERSLZHYIQVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a dione structure, and it has both a phenylamino and a methylphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinedione compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione structure to a diol.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione: Unique due to its specific substitution pattern and thiazolidinedione core.

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a thiazolidinedione core with phenylamino and methylphenyl groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

5-anilino-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O2S/c1-11-7-9-13(10-8-11)18-15(19)14(21-16(18)20)17-12-5-3-2-4-6-12/h2-10,14,17H,1H3

InChI Key

HIERSLZHYIQVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3

Origin of Product

United States

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